Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

FXR antagonism Nuclear receptor modulation Metabolic disease

The compound 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1235034-16-8; molecular formula C13H15N5O2; molecular weight 273.296 g/mol) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core flanked by a pyrazin-2-yl substituent at the 3-position and a 4-methylpiperidine-1-carbonyl moiety at the 5-position. The 1,2,4-oxadiazole ring is a recognized metabolically stable bioisostere of amide and ester functionalities, while the 4-methylpiperidine carbonyl group introduces a basic tertiary amine capable of forming key hydrogen-bond and hydrophobic interactions with biological targets.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 1235034-16-8
Cat. No. B2910488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
CAS1235034-16-8
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C13H15N5O2/c1-9-2-6-18(7-3-9)13(19)12-16-11(17-20-12)10-8-14-4-5-15-10/h4-5,8-9H,2-3,6-7H2,1H3
InChIKeyQQAJGKDNVYVGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[5-(4-Methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1235034-16-8): Procurement-Relevant Chemical Identity and Baseline Characteristics


The compound 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1235034-16-8; molecular formula C13H15N5O2; molecular weight 273.296 g/mol) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core flanked by a pyrazin-2-yl substituent at the 3-position and a 4-methylpiperidine-1-carbonyl moiety at the 5-position [1]. The 1,2,4-oxadiazole ring is a recognized metabolically stable bioisostere of amide and ester functionalities, while the 4-methylpiperidine carbonyl group introduces a basic tertiary amine capable of forming key hydrogen-bond and hydrophobic interactions with biological targets [2]. This compound belongs to a broader chemotype of oxadiazolyl-piperidine derivatives that have garnered interest across multiple therapeutic areas, including kinase inhibition, nuclear receptor modulation, and antimicrobial applications [3]. No clinical trials or regulatory approvals have been identified for this specific compound to date [4].

Why Generic Substitution Fails for 2-[5-(4-Methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine: Structural Nuances That Drive Differential Target Engagement


Within the 1,2,4-oxadiazolyl-piperidine chemotype, seemingly minor structural modifications produce profound shifts in target selectivity, potency, and metabolic stability. The specific combination of a pyrazin-2-yl group at the oxadiazole 3-position with a 4-methylpiperidine-1-carbonyl at the 5-position creates a unique pharmacophoric signature that cannot be replicated by analogs bearing alternative heteroaryl (e.g., phenyl, naphthyl) or piperidine N-substitution patterns. In a systematic SAR study of FXR antagonist oxadiazoles, replacement of the N-alkyl piperidine with N-aryl variants converted FXR antagonists into PXR agonists, demonstrating that the piperidine N-substituent is a binary selectivity switch [1]. Similarly, in the DPP-IV inhibitor series, the oxadiazolyl ketone moiety with specific piperidine substitution was essential for nanomolar potency and favorable pharmacokinetics; compounds with alternative linkers or heterocycles showed >10-fold loss in activity [2]. The 4-methyl substituent on piperidine further modulates basicity (calculated pKa ~8.5–9.0) and lipophilicity (SlogP = -0.26, logS = -2.53) compared to unsubstituted piperidine analogs, directly impacting solubility, permeability, and off-target promiscuity profiles [3]. These interdependent structural features mean that substituting this compound with a close analog lacking any one of these elements—different heteroaryl, different piperidine substitution, or different linker—is likely to yield divergent biological outcomes.

Quantitative Differentiation Evidence for 2-[5-(4-Methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine: Comparator-Anchored Performance Data


Class-Level FXR Antagonist Potency: 4-Methylpiperidine Carbonyl as a Key Determinant of Sub-Micromolar IC50 in 1,2,4-Oxadiazole Derivatives

In a systematic SAR campaign of 1,2,4-oxadiazole derivatives as FXR antagonists, compounds bearing a piperidine ring with N-alkyl substitution—including N-methyl and N-ethyl variants—achieved FXR antagonistic IC50 values in the sub-micromolar to low micromolar range. The most potent compound identified (compound 5, featuring an N-ethyl piperidine) exhibited an IC50 of 0.58 µM in a Gal4-FXR luciferase reporter gene assay [1]. In contrast, N-aryl piperidine analogs from the same library lost FXR antagonism entirely and instead activated PXR (EC50 values of 2–5 µM), demonstrating that the N-alkyl piperidine motif—as present in the 4-methylpiperidine carbonyl of the target compound—is essential for maintaining FXR antagonist activity [1]. While the target compound (CAS 1235034-16-8) was not directly tested in this study, its 4-methylpiperidine-1-carbonyl moiety places it structurally within the active N-alkyl piperidine subclass, predicting FXR antagonist activity distinguishable from N-aryl piperidine or piperazine analogs.

FXR antagonism Nuclear receptor modulation Metabolic disease

DPP-IV Inhibitory Activity of Oxadiazolyl Ketone Class: Piperidine Carbonyl Motif Essential for Nanomolar Potency

A series of 1,2,4- and 1,3,4-oxadiazolyl ketone derivatives were evaluated as DPP-IV inhibitors, with the oxadiazolyl ketone moiety serving as a critical warhead for covalent or tight-binding inhibition. The most optimized compound (18h), featuring a specific piperidine substitution pattern, exhibited potent DPP-IV inhibition with favorable pharmacokinetic properties and in vivo pharmacodynamic efficacy, as confirmed by co-crystal structure analysis [1]. While compound 18h contains a distinct substitution pattern from the target compound, the shared oxadiazolyl-piperidine carbonyl scaffold is the pharmacophoric core responsible for DPP-IV engagement. SAR analysis from this series demonstrated that modifications to the piperidine ring or replacement of the carbonyl linker resulted in >10-fold reduction in potency, underscoring the criticality of the intact piperidine-carbonyl-oxadiazole motif [1]. Target compound (CAS 1235034-16-8) retains this essential pharmacophore, positioning it as a structurally competent candidate for DPP-IV inhibitor screening libraries.

DPP-IV inhibition Type 2 diabetes Oxadiazolyl ketone SAR

Physicochemical Differentiation: Favorable Aqueous Solubility Profile Relative to Higher Lipophilicity Piperidine Oxadiazole Analogs

The target compound exhibits a calculated SlogP of -0.26 and logS of -2.53, indicating moderate aqueous solubility (~0.8 mg/mL estimated) and balanced hydrophilicity relative to many piperidine-oxadiazole analogs that incorporate lipophilic aryl substituents [1]. For comparison, the benzylpiperidine analog (2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine) carries a substantially higher calculated logP (>2.5) due to the benzyl group, which would reduce aqueous solubility by approximately 1–2 orders of magnitude based on the logS–logP relationship [2]. The 4-methylpiperidine substitution in the target compound provides a modest increase in lipophilicity versus unsubstituted piperidine (ΔlogP ~0.5) while maintaining solubility suitable for in vitro assay conditions, offering a balanced profile for screening applications where both membrane permeability and aqueous solubility are required.

Aqueous solubility Drug-likeness Physicochemical profiling

Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Over Ester and Amide Bioisosteres in Piperidine-Containing Scaffolds

The 1,2,4-oxadiazole ring is a well-established metabolically stable bioisostere of ester and amide functional groups, resisting hydrolysis by plasma esterases and amidases that commonly degrade ester- and amide-containing analogs [1]. In a comparative study of CB2 agonists, N-arylpiperidine oxadiazoles demonstrated improved metabolic stability over their N-arylamide oxadiazole counterparts, with the oxadiazole core contributing to enhanced microsomal half-life [2]. The target compound incorporates this 1,2,4-oxadiazole core as a central scaffold element, providing inherent resistance to hydrolytic metabolism that would not be present in compounds where the oxadiazole is replaced by an ester or amide linker. This stability advantage is particularly relevant for in vivo pharmacological studies where compound half-life directly impacts dosing regimens and pharmacodynamic readouts.

Metabolic stability Oxadiazole bioisostere In vitro ADME

Kinase Inhibition Potential: Pyrazinyl-Oxadiazole Scaffold as a Privileged Kinase Hinge-Binding Motif

The pyrazinyl-oxadiazole moiety serves as a recognized hinge-binding motif in kinase inhibitor design, with the pyrazine nitrogen atoms capable of forming key hydrogen bonds with the kinase hinge region. In a patent series describing pyrazine derivatives as kinase inhibitors (WO-2010052448-A3), fused pyrazine-oxadiazole compounds demonstrated selective inhibition of PI3 kinase enzymes with applications in inflammatory and oncological conditions [1]. Additionally, structurally related piperazine derivatives sharing the pyrazinyl-oxadiazole scaffold have shown nanomolar inhibition of EGFR (IC50 = 89 nM) and CDK2 (IC50 = 14 nM) in biochemical assays . While these data are from compounds with varying substitution patterns, they establish the pyrazinyl-1,2,4-oxadiazole core as a validated kinase inhibitor scaffold. The target compound, bearing this core with a 4-methylpiperidine carbonyl substituent, is structurally positioned for kinase screening panel inclusion, differentiated from analogs that lack the pyrazine nitrogen coordination capability (e.g., phenyl-substituted oxadiazoles).

Kinase inhibition Hinge-binding motif Anticancer screening

Optimal Research and Industrial Application Scenarios for 2-[5-(4-Methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine Based on Quantitative Evidence


FXR Antagonist Screening Library Member for Metabolic and Inflammatory Disease Programs

Based on class-level evidence that N-alkyl piperidine oxadiazoles retain sub-micromolar FXR antagonism while N-aryl analogs lose this activity entirely [1], this compound is positioned as a structurally competent candidate for FXR antagonist screening in metabolic disease (NASH, cholestasis, obesity) and inflammatory disorder programs. Its 4-methylpiperidine-1-carbonyl motif places it within the active N-alkyl subclass, distinguishable from PXR-selective N-aryl piperidine analogs that would produce false-negative results in FXR assays. Procurement of this compound for FXR-focused screening is supported by the demonstrated binary selectivity switch between FXR antagonism and PXR agonism in this chemotype.

DPP-IV Inhibitor Hit Identification and Lead Optimization

The oxadiazolyl-piperidine carbonyl motif shared by this compound is the pharmacophoric core of validated DPP-IV inhibitors, with SAR studies demonstrating that modifications to this core result in >10-fold potency loss [1]. This compound is suitable for inclusion in DPP-IV focused screening decks as a structurally pre-validated scaffold, offering a starting point for hit identification and subsequent lead optimization through variation of the pyrazine and piperidine substituents. The co-crystal structure of related oxadiazolyl ketones with DPP-IV provides a structural rationale for target engagement [1].

Kinase Panel Screening with Hinge-Binder Pre-Qualification

The pyrazinyl-oxadiazole core functions as a recognized ATP-site hinge-binding motif in kinase inhibitor design, with related scaffolds demonstrating nanomolar inhibition of EGFR (89 nM) and CDK2 (14 nM) [1]. This compound is appropriate for inclusion in broad kinase selectivity panels, particularly for targets where pyrazine-mediated hinge hydrogen bonding is expected. Its structural differentiation from phenyl-substituted oxadiazole analogs—which lack the pyrazine nitrogen coordination capability—makes it a more credible candidate for kinase hit discovery than non-heteroaryl oxadiazole alternatives .

In Vitro ADME Profiling of Metabolically Stable Oxadiazole Scaffolds

The 1,2,4-oxadiazole core provides inherent resistance to hydrolytic metabolism compared to ester and amide bioisosteres [1], while its balanced lipophilicity (SlogP = -0.26, logS = -2.53) supports assay-compatible aqueous solubility . This compound is well-suited for in vitro ADME battery testing (microsomal stability, plasma stability, CYP inhibition) as part of scaffold validation programs, where its metabolic stability profile can be quantitatively benchmarked against ester- or amide-containing comparator compounds. The favorable solubility profile reduces the confounding effects of compound precipitation in metabolic stability assays.

Quote Request

Request a Quote for 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.